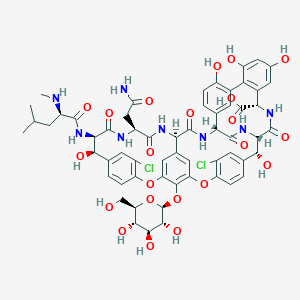

Desvancosaminyl vancomycin

Vue d'ensemble

Description

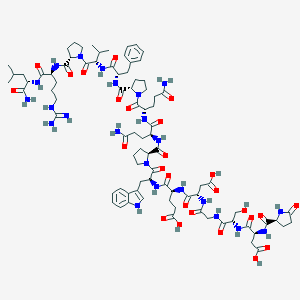

La désvancosaminyl vancomycine est un dérivé de l'antibiotique glycopeptidique vancomycine. Elle se caractérise par l'absence du fragment sucre vancosamine, qui est généralement présent dans la vancomycine.

Applications De Recherche Scientifique

Desvancosaminyl vancomycin has several scientific research applications, including:

Chemistry: Used as a model compound to study glycopeptide antibiotic biosynthesis and modification.

Biology: Investigated for its potential to inhibit bacterial cell wall synthesis, similar to vancomycin.

Medicine: Explored as a potential treatment for antibiotic-resistant bacterial infections.

Industry: Potential use in the development of novel antibiotics through combinatorial biosynthesis.

Mécanisme D'action

Target of Action

Desvancosaminyl vancomycin primarily targets Glycosyltransferase GtfD and Glycosyltransferase GtfA in the organism Amycolatopsis orientalis . These enzymes play a crucial role in the biosynthesis of the antibiotic vancomycin .

Mode of Action

This compound acts by catalyzing the attachment of L-vancosamine to a monoglucosylated heptapeptide intermediate during the final stage of glycopeptide antibiotic vancomycin biosynthesis . This interaction with its targets leads to the production of the antibiotic vancomycin .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the vancomycin biosynthesis pathway . This pathway involves the attachment of L-vancosamine to a monoglucosylated heptapeptide intermediate, which is a crucial step in the production of the antibiotic vancomycin .

Pharmacokinetics

It is known that the compound is a small molecule .

Result of Action

The result of this compound’s action is the production of the antibiotic vancomycin . Vancomycin is a potent antibiotic used to treat severe bacterial infections, particularly those caused by Gram-positive bacteria .

Action Environment

The action of this compound is influenced by the environment within the organism Amycolatopsis orientalis .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Desvancosaminyl vancomycin interacts with enzymes such as Glycosyltransferase GtfD and Glycosyltransferase GtfA . These interactions play a crucial role in the biochemical reactions involving this compound .

Cellular Effects

As an antimicrobial agent, it is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

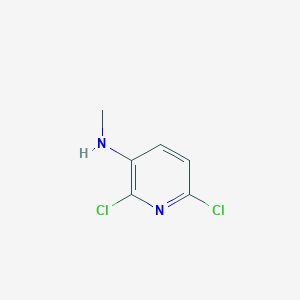

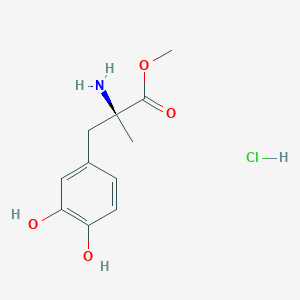

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It catalyzes the attachment of L-vancosamine to a monoglucosylated heptapeptide intermediate during the final stage of glycopeptide antibiotic vancomycin biosynthesis .

Metabolic Pathways

This compound is involved in the biosynthesis of the antibiotic vancomycin . It interacts with enzymes such as devancosaminyl-vancomycin vancosaminetransferase , which could affect metabolic flux or metabolite levels.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La préparation de la désvancosaminyl vancomycine implique l'élimination enzymatique du sucre vancosamine de la vancomycine. Ce processus est catalysé par l'enzyme vancosaminetransférase, qui facilite la réaction entre la désvancosaminyl vancomycine et le dTDP-bêta-L-vancosamine pour produire la vancomycine . Les conditions de réaction impliquent généralement l'utilisation de souches bactériennes telles qu'Amycolatopsis orientalis, qui produisent naturellement l'enzyme nécessaire à cette transformation .

Méthodes de production industrielle : La production industrielle de désvancosaminyl vancomycine n'est pas largement établie en raison de son caractère expérimental. Le processus impliquerait probablement une fermentation à grande échelle d'Amycolatopsis orientalis suivie d'un traitement enzymatique pour éliminer le fragment vancosamine. Le composé résultant serait ensuite purifié à l'aide de techniques chromatographiques pour assurer une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Types de réactions : La désvancosaminyl vancomycine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes phénoliques présents dans le composé.

Réduction : Les réactions de réduction peuvent affecter les liaisons peptidiques et d'autres groupes fonctionnels.

Substitution : Les réactions de substitution peuvent se produire au niveau des résidus d'acides aminés ou des groupes phénoliques.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Agents halogénants, agents alkylants.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés quinoniques, tandis que la réduction peut produire des dérivés aminés.

4. Applications de la recherche scientifique

La désvancosaminyl vancomycine a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier la biosynthèse et la modification des antibiotiques glycopeptidiques.

Biologie : Étudiée pour son potentiel à inhiber la synthèse de la paroi cellulaire bactérienne, de manière similaire à la vancomycine.

Médecine : Explorée comme traitement potentiel des infections bactériennes résistantes aux antibiotiques.

Industrie : Utilisation potentielle dans le développement de nouveaux antibiotiques par biosynthèse combinatoire.

5. Mécanisme d'action

Le mécanisme d'action de la désvancosaminyl vancomycine implique l'inhibition de la biosynthèse de la paroi cellulaire bactérienne. Cela est réalisé en se liant à l'extrémité D-alanyl-D-alanine des unités précurseurs de la paroi cellulaire, empêchant leur incorporation dans la matrice peptidoglycane en croissance . L'absence du fragment vancosamine ne modifie pas de manière significative ce mécanisme, bien qu'elle puisse affecter l'affinité de liaison du composé et le spectre d'activité.

Composés similaires :

Vancomycine : Le composé parent, qui contient le fragment sucre vancosamine.

Téicoplanine : Un autre antibiotique glycopeptidique avec un mécanisme d'action similaire.

Dalbavancine : Un antibiotique glycopeptidique semi-synthétique avec une activité accrue contre les souches résistantes.

Unicité : La désvancosaminyl vancomycine est unique en raison de l'absence du fragment sucre vancosamine, ce qui peut influencer ses propriétés pharmacocinétiques et son spectre d'activité. Cette modification permet aux chercheurs d'étudier le rôle du fragment vancosamine dans les antibiotiques glycopeptidiques et de développer de nouveaux dérivés avec une efficacité améliorée .

Comparaison Avec Des Composés Similaires

Vancomycin: The parent compound, which contains the vancosamine sugar moiety.

Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.

Dalbavancin: A semi-synthetic glycopeptide antibiotic with enhanced activity against resistant strains.

Uniqueness: Desvancosaminyl vancomycin is unique due to the absence of the vancosamine sugar, which may influence its pharmacokinetic properties and spectrum of activity. This modification allows researchers to study the role of the vancosamine moiety in glycopeptide antibiotics and develop new derivatives with improved efficacy .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Desvancosaminyl vancomycin involves the modification of the vancomycin molecule by adding a desvancosaminyl sugar group to it.", "Starting Materials": [ "Vancomycin", "Desvancosamine", "Protecting agents", "Coupling reagents", "Solvents" ], "Reaction": [ "Protection of the hydroxyl groups of vancomycin with suitable protecting agents", "Activation of the desvancosamine molecule with a suitable coupling reagent", "Coupling of the activated desvancosamine molecule with the protected vancomycin molecule to form the desired product", "Deprotection of the hydroxyl groups to obtain the final product, Desvancosaminyl vancomycin" ] } | |

Numéro CAS |

101485-50-1 |

Formule moléculaire |

C59H62Cl2N8O22 |

Poids moléculaire |

1306.1 g/mol |

Nom IUPAC |

(1S,2R,18R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C59H62Cl2N8O22/c1-20(2)10-30(63-3)52(80)68-44-46(75)22-5-8-34(28(60)12-22)88-36-14-24-15-37(51(36)91-59-50(79)49(78)48(77)38(19-70)90-59)89-35-9-6-23(13-29(35)61)47(76)45-57(85)67-43(58(86)87)27-16-25(71)17-33(73)40(27)26-11-21(4-7-32(26)72)41(54(82)69-45)66-55(83)42(24)65-53(81)31(18-39(62)74)64-56(44)84/h4-9,11-17,20,30-31,38,41-50,59,63,70-73,75-79H,10,18-19H2,1-3H3,(H2,62,74)(H,64,84)(H,65,81)(H,66,83)(H,67,85)(H,68,80)(H,69,82)(H,86,87)/t30-,31+,38-,41-,42-,43+,44?,45+,46-,47-,48?,49+,50-,59+/m1/s1 |

Clé InChI |

QCHYVJAUGVHJHX-QYURSJLOSA-N |

SMILES isomérique |

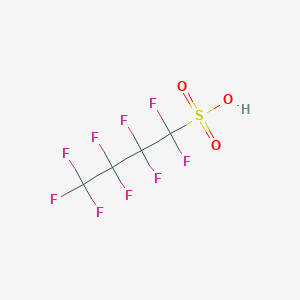

CC(C)C[C@H](C(=O)NC1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H](C([C@H](O5)CO)O)O)O)OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC |

SMILES |

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC |

SMILES canonique |

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC |

Synonymes |

2’-O-De(3-amino-2,3,6-trideoxy-3-C-methyl-α-L-lyxo-hexopyranosyl)vancomycin Trifluoroacetic Acid Salt Hydrates; Vancomycin EP Impurity D Trifluoroacetic Acid Salt Hydrates |

Origine du produit |

United States |

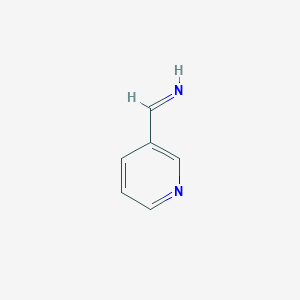

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

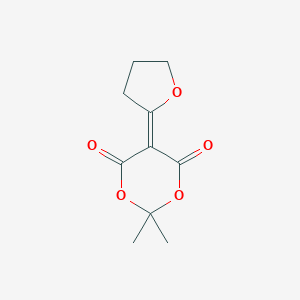

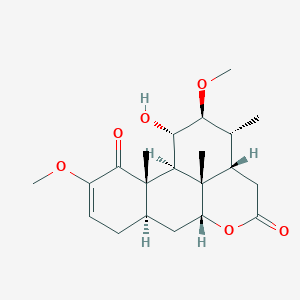

Feasible Synthetic Routes

Q1: What is the significance of desvancosaminyl vancomycin in the biosynthesis of vancomycin?

A1: this compound, also known as vancomycin pseudoaglycone, is a key intermediate in the biosynthesis of the clinically important antibiotic vancomycin. It is formed by the glucosylation of vancomycin aglycone by the glycosyltransferase GtfB. [] This enzymatic step is crucial for the subsequent attachment of the 4-epi-vancosamine sugar moiety by another glycosyltransferase, GtfC, ultimately leading to the formation of the mature vancomycin molecule. []

Q2: Can you explain the substrate specificity of glycosyltransferases involved in modifying this compound?

A2: Research indicates that the glycosyltransferases GtfC and GtfD exhibit distinct substrate specificities. While both enzymes can utilize UDP-4-epi-vancosamine as a sugar donor, GtfC specifically recognizes and acts upon this compound to attach the 4-epi-vancosamine sugar. [] Interestingly, GtfD demonstrates broader substrate tolerance, capable of attaching the 4-epi-vancosamine not only to this compound but also to a glucosylated teicoplanin scaffold. [] This difference in substrate specificity highlights the potential for engineering these enzymes to create novel glycopeptide antibiotics.

Q3: Are there alternative analytical techniques for studying this compound besides the commonly used reversed-phase liquid chromatography?

A3: Yes, hydrophilic interaction chromatography (HILIC) has emerged as a promising alternative method for analyzing this compound and other related impurities of vancomycin. [] Traditional reversed-phase liquid chromatography faces limitations in terms of its polarity selectivity and compatibility with mass spectrometry. [] HILIC, on the other hand, provides better retention and separation of these polar glycopeptide compounds. [] This improved separation allows for more accurate identification and quantification of this compound, facilitating research into its biosynthesis and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B139613.png)